Introduction: The Significance of Isotopic Labeling in Furan Chemistry
Introduction: The Significance of Isotopic Labeling in Furan Chemistry
An In-Depth Technical Guide to the Chemical Properties and Applications of Furfuryl-d5 Alcohol
For Researchers, Scientists, and Drug Development Professionals
Furfuryl alcohol (C₅H₆O₂), a bio-renewable chemical derived from the hydrogenation of furfural, serves as a foundational building block for a myriad of industrial products, including resins, adhesives, and specialty solvents.[1][2][3] Its deuterated isotopologue, Furfuryl-d5 Alcohol (C₅HD₅O₂), represents a specialized tool for the scientific community. In this molecule, the five hydrogen atoms on the furan ring are replaced with deuterium, a stable, heavy isotope of hydrogen.[4] This isotopic substitution, while minimally altering the fundamental chemical reactivity, introduces a significant mass change that is leveraged in advanced analytical and mechanistic studies.
The primary utility of Furfuryl-d5 Alcohol stems from its application as an internal standard for mass spectrometry-based quantification and as a mechanistic probe to investigate reaction pathways and the kinetic isotope effect (KIE).[4][5][6] The stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond can significantly slow down reactions where C-H bond cleavage is the rate-determining step.[7] This phenomenon is particularly valuable in drug metabolism studies, where deuteration at a metabolic site can enhance a drug's pharmacokinetic profile.[6] This guide provides a comprehensive overview of the core chemical properties, analytical characterization, applications, and handling protocols for Furfuryl-d5 Alcohol, designed for professionals in research and development.
Core Chemical and Physical Properties
Furfuryl-d5 Alcohol is identified by its unique CAS Number, 1398065-62-7.[8][9][10] The incorporation of five deuterium atoms increases its molecular weight to approximately 103.13 g/mol .[4][8][9] While extensive experimental data for the deuterated form is not as prevalent as for its non-deuterated counterpart, its physical properties can be reasonably predicted or inferred to be very similar to those of standard furfuryl alcohol. Like its isotopologue, it is a clear, colorless to pale yellow liquid that may darken upon exposure to light and air.[1][2]
| Property | Value (Furfuryl-d5 Alcohol) | Value (Furfuryl Alcohol, for comparison) | Reference(s) |
| CAS Number | 1398065-62-7 | 98-00-0 | [9] |
| Molecular Formula | C₅HD₅O₂ | C₅H₆O₂ | [4][11] |
| Molecular Weight | ~103.13 g/mol | ~98.10 g/mol | [9] |
| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid | [1][2] |
| Boiling Point | 170.0°C (Predicted) | ~170-171°C | [8][12][13] |
| Density | ~1.1 g/cm³ (Predicted) | ~1.13 g/cm³ at 20°C | [2][8] |
| Flash Point | 65.0°C (Predicted) | ~65°C | [8][12][13] |
| Solubility in Water | Miscible | Miscible | [2][12] |
| Isotopic Enrichment | Typically ≥98 atom % D | N/A | [9][14] |
Synthesis and Isotopic Labeling
The industrial synthesis of furfuryl alcohol involves the catalytic hydrogenation of furfural, which is derived from the acid-catalyzed dehydration of pentose sugars found in biomass.[12][15][16]
Caption: General synthesis pathway from biomass to Furfuryl-d5 Alcohol.
The synthesis of Furfuryl-d5 Alcohol is not commonly detailed but can be achieved through two primary strategies:
-
Building from a Deuterated Precursor: Synthesizing the molecule using a deuterated starting material, such as furfural-d4, followed by the reduction of the aldehyde group. This "bottom-up" approach ensures precise placement of the deuterium labels.
-
Hydrogen-Deuterium (H-D) Exchange: Subjecting unlabeled furfuryl alcohol to conditions that promote the exchange of the furan ring protons with deuterium from a deuterium source (e.g., D₂O) under acid or base catalysis. This method can be cost-effective but may yield incomplete deuteration.
The choice of synthesis route is critical for ensuring high isotopic purity, which is paramount for its use as an analytical standard.[4]
Analytical Characterization
Confirming the identity, purity, and isotopic enrichment of Furfuryl-d5 Alcohol requires a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most telling feature in the ¹H NMR spectrum of highly enriched Furfuryl-d5 Alcohol is the significant reduction or complete absence of signals corresponding to the furan ring protons, which typically appear between 6.2 and 7.4 ppm in the unlabeled compound.[17][18] The remaining prominent signals would be from the hydroxymethyl group (CH₂OH), appearing as a doublet around 4.5 ppm, and the hydroxyl proton (OH), a triplet around 5.2 ppm (in DMSO-d6), although its position is solvent-dependent and it can be exchanged with D₂O.[18]
-
¹³C NMR: The ¹³C spectrum will be similar to the unlabeled analog, but the signals for the deuterated carbons will appear as multiplets with lower intensity due to C-D coupling and the longer relaxation times of deuterated carbons. Deuterium substitution also causes a small upfield shift (isotope effect) on the attached carbon and, to a lesser extent, on adjacent carbons.[19]
-
²H NMR (Deuterium NMR): This technique can be used to directly observe the deuterium nuclei, confirming the positions of isotopic labeling.
Mass Spectrometry (MS)
Mass spectrometry is fundamental for confirming the mass increase due to deuteration. When analyzed by techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecular ion peak (M⁺) for Furfuryl-d5 Alcohol will be observed at an m/z value 5 units higher than that of unlabeled furfuryl alcohol (m/z 98). A common fragment ion for furfuryl alcohol is at m/z 81, resulting from the loss of the hydroxyl group.[20] For the d5 analog, the corresponding fragment would be expected at m/z 85 or 86, depending on the fragmentation pathway. This mass shift is the basis for its use as an internal standard in quantitative analysis.[4][5]
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. The spectrum of Furfuryl-d5 Alcohol will be dominated by a broad O-H stretching band around 3350 cm⁻¹. Key differences compared to the unlabeled compound include the appearance of C-D stretching vibrations (typically ~2100-2300 cm⁻¹) and the disappearance of the corresponding aromatic C-H stretching vibrations (~3100 cm⁻¹).[21][22]
Protocol: GC-MS Analysis for Quantification of Furfuryl Alcohol using Furfuryl-d5 Alcohol
This protocol describes the use of Furfuryl-d5 Alcohol as an internal standard (IS) for the accurate quantification of furfuryl alcohol in a sample matrix.
Objective: To determine the concentration of furfuryl alcohol in a sample.
Methodology:
-
Preparation of Stock Solutions:
-
Accurately prepare a stock solution of furfuryl alcohol (analyte) of known concentration (e.g., 1000 µg/mL) in a suitable solvent (e.g., methanol).
-
Accurately prepare a stock solution of Furfuryl-d5 Alcohol (IS) of known concentration (e.g., 1000 µg/mL) in the same solvent.
-
-
Preparation of Calibration Standards:
-
Create a series of calibration standards by spiking a constant volume of the IS stock solution into varying volumes of the analyte stock solution.
-
Dilute each standard to the final volume with the solvent to generate a concentration range that brackets the expected sample concentration. A typical range might be 1, 5, 10, 50, and 100 µg/mL.
-
-
Sample Preparation:
-
Accurately measure a known volume or weight of the sample to be analyzed.
-
Spike the sample with the same constant volume of the IS stock solution used for the calibration standards.
-
Extract or dilute the sample as required by the sample matrix to be compatible with the GC-MS system.
-
-
GC-MS Analysis:
-
Inject the prepared calibration standards and samples into the GC-MS system.
-
Use an appropriate GC column (e.g., HP-5MS) and temperature program to achieve chromatographic separation of furfuryl alcohol from other matrix components.[18][23]
-
Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode to enhance sensitivity and selectivity.
-
Monitor m/z 98 (molecular ion) and 81 (fragment) for furfuryl alcohol.
-
Monitor m/z 103 (molecular ion) and 86 (fragment) for Furfuryl-d5 Alcohol.
-
-
-
Data Analysis:
-
For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard (Area_Analyte / Area_IS).
-
Construct a calibration curve by plotting this area ratio against the known concentration of the analyte.
-
Calculate the area ratio for the unknown sample and determine its concentration using the linear regression equation from the calibration curve.
-
Caption: Workflow for quantitative analysis using an internal standard.
Chemical Reactivity and the Kinetic Isotope Effect
The chemical reactivity of Furfuryl-d5 Alcohol mirrors that of its non-deuterated analog. It can undergo polymerization in the presence of acids, hydrogenation to form tetrahydrofurfuryl alcohol, and various other reactions typical of primary alcohols and furans, such as etherification and Diels-Alder additions.[12]
The most significant deviation in its reactivity profile is the manifestation of the Deuterium Kinetic Isotope Effect (KIE) . The KIE is the ratio of the rate constant for a reaction with the light isotope (kH) to that with the heavy isotope (kD).
-
Primary KIE: If a C-H bond on the furan ring is broken in the rate-determining step of a reaction (e.g., electrophilic substitution or oxidation by a cytochrome P450 enzyme), the rate of reaction for Furfuryl-d5 Alcohol will be significantly slower than for furfuryl alcohol. This is because the C-D bond has a lower zero-point energy and requires more energy to break.
-
Secondary KIE: Deuteration can also influence reaction rates even when the C-D bond is not broken, through steric or electronic effects, though this influence is generally smaller.
This predictable impact on reaction rates makes Furfuryl-d5 Alcohol an excellent tool for elucidating reaction mechanisms.[24][25] For instance, a significant KIE would confirm that C-H bond cleavage is a critical step in a metabolic pathway under investigation.[6]
Applications in Research and Drug Development
The unique properties of Furfuryl-d5 Alcohol make it invaluable in several scientific domains.
-
Analytical Internal Standard: As detailed in the protocol above, its primary application is as an internal standard for the accurate quantification of furfuryl alcohol in complex matrices such as food, beverages, environmental samples, and biological fluids.[4][5] Its chemical similarity ensures it behaves almost identically during sample extraction and chromatographic analysis, while its mass difference allows for clear distinction by MS.
-
Metabolic Studies: In drug development, it is common to synthesize deuterated analogs of drug candidates.[4] If a drug contains a furfuryl moiety that is a site of metabolic oxidation, preparing the d5-analog can help determine if this pathway is a major route of clearance. Slowing down this metabolism via the KIE can improve the drug's half-life and bioavailability.[6][7]
-
Mechanistic Elucidation: Researchers use Furfuryl-d5 Alcohol to probe the mechanisms of chemical and enzymatic reactions.[4][26] By comparing the reaction rates and product distributions of the labeled and unlabeled compounds, one can infer the role of specific C-H bonds in the reaction pathway.
-
Environmental Fate and Transport: As a labeled tracer, it can be used to study the degradation kinetics and transport of furan-based pollutants in soil and water systems.[4]
Storage, Handling, and Safety
Safety Precautions
Furfuryl alcohol is classified as harmful if swallowed or in contact with skin, causes serious eye irritation, is fatal if inhaled, and is suspected of causing cancer.[27] It is imperative to handle Furfuryl-d5 Alcohol with the same level of caution in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Storage and Stability
Maintaining the chemical and isotopic integrity of Furfuryl-d5 Alcohol is critical for its effective use.
-
Isotopic Stability: The primary concern for deuterated compounds is isotopic dilution via H-D exchange with atmospheric moisture or protic solvents.[7][28] Deuterium atoms on an aromatic ring like furan are generally stable, but exchange can occur under certain conditions.
-
Chemical Stability: Unlabeled furfuryl alcohol is known to darken and polymerize over time, especially when exposed to light, air, and heat, or in the presence of acidic contaminants.[29][30]
Protocol: Recommended Storage and Handling
-
Long-Term Storage:
-
Handling:
-
Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation of atmospheric moisture inside the container.
-
Handle the compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line) whenever possible, especially when dispensing small quantities.[28]
-
Use dry, clean glassware and syringes.
-
When preparing solutions, use anhydrous deuterated solvents if subsequent analysis is sensitive to protic impurities. If using non-deuterated solvents, use high-purity anhydrous grades.
-
-
Post-Use:
-
After removing the desired amount, flush the vial headspace with an inert gas before re-sealing.
-
Wrap the cap with parafilm to provide an additional barrier against moisture.
-
Return the vial to the recommended storage conditions promptly.
-
By following these protocols, researchers can ensure the integrity of Furfuryl-d5 Alcohol, leading to more accurate and reproducible experimental results.
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